

# Solubility Profile of 3-Methoxyphenol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

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Introduction: **3-Methoxyphenol**, also known as m-guaiacol or resorcinol monomethyl ether, is an aromatic organic compound with a wide range of applications in the pharmaceutical, flavor, and fragrance industries. A thorough understanding of its solubility in various solvents is crucial for its effective use in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility of **3-Methoxyphenol**, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

## Qualitative Solubility of 3-Methoxyphenol

**3-Methoxyphenol** is generally described as being slightly or partly soluble in water.<sup>[1][2][3][4]</sup> It exhibits better solubility in a range of organic solvents. Qualitative solubility information from various sources is summarized below:

- Water: Slightly soluble, partly soluble, or moderately soluble.<sup>[1]</sup>
- Organic Solvents: It is known to be soluble in several organic solvents including:
  - Chloroform (slightly)
  - Ethyl Acetate (slightly)
  - Methanol
  - Ethanol

- Ether
- Acetone
- Dimethyl Sulfoxide (DMSO)

## Quantitative Solubility Data

Despite its wide use, detailed quantitative solubility data for **3-Methoxyphenol** in a range of solvents and at various temperatures is not extensively reported in publicly available literature. However, a specific solubility value in Dimethyl Sulfoxide (DMSO) has been documented.

Solvent	Temperature (°C)	Solubility	Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	~0.805 M

Molar solubility was calculated based on a molecular weight of 124.14 g/mol for **3-Methoxyphenol**.

The solubility of phenolic compounds is influenced by factors such as temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and the solvent. Generally, the solubility of solids in liquids increases with temperature.

## Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method can be coupled with a quantitative analytical technique such as gravimetric analysis or UV-Vis spectroscopy to determine the concentration of the dissolved solute.

### Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of **3-Methoxyphenol** and then determining the mass of the dissolved solid in a known mass or volume of the solvent.

Materials:

- **3-Methoxyphenol**

- Selected solvent (e.g., water, ethanol)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Vials or flasks with secure caps
- Oven

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **3-Methoxyphenol** to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.
  - Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.
  - Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally.
- Sample Collection and Filtration:
  - After reaching equilibrium, allow the undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.
  - Immediately filter the supernatant through a syringe filter (e.g., 0.45  $\mu\text{m}$  pore size) that is compatible with the solvent into a pre-weighed container. This step is crucial to remove all

undissolved solid particles.

- Gravimetric Analysis:
  - Weigh the container with the filtered saturated solution to determine the total mass of the solution.
  - Evaporate the solvent from the solution in an oven at a temperature below the boiling point of **3-Methoxyphenol** but sufficient to remove the solvent completely.
  - Once the solvent is fully evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved **3-Methoxyphenol**.
- Calculation of Solubility:
  - The solubility can be calculated in various units, such as g/100 g of solvent or g/100 mL of solvent.
  - Solubility ( g/100 g solvent):
    - $\text{Mass of dissolved 3-Methoxyphenol} = (\text{Mass of container with residue}) - (\text{Mass of empty container})$
    - $\text{Mass of solvent} = (\text{Mass of container with solution}) - (\text{Mass of container with residue})$
    - $\text{Solubility} = (\text{Mass of dissolved 3-Methoxyphenol} / \text{Mass of solvent}) \times 100$
  - Solubility ( g/100 mL solvent):
    - This requires knowledge of the solvent's density at the experimental temperature.

## Shake-Flask Method Coupled with UV-Vis Spectroscopy

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Materials:

- Same as for the gravimetric method, with the addition of:

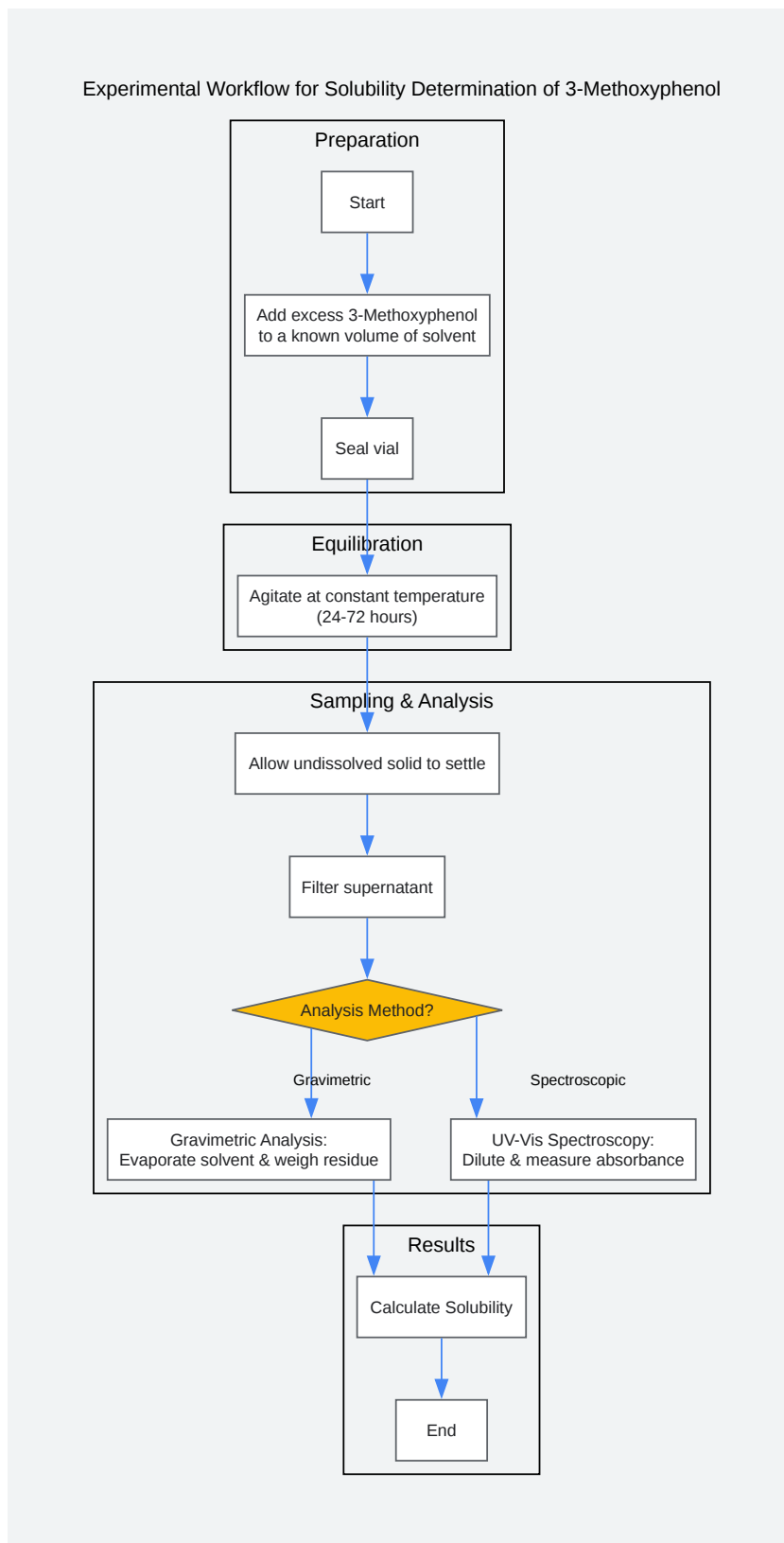
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes

Procedure:

- Preparation of Saturated Solution and Sample Collection:
  - Follow steps 1 and 2 as described in the gravimetric method.
- Preparation of Standard Solutions and Calibration Curve:
  - Prepare a series of standard solutions of **3-Methoxyphenol** in the chosen solvent with known concentrations.
  - Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **3-Methoxyphenol**.
  - Plot a calibration curve of absorbance versus concentration.
- Analysis of the Saturated Solution:
  - Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
  - Measure the absorbance of the diluted solution at the  $\lambda_{\text{max}}$ .
- Calculation of Solubility:
  - Use the calibration curve to determine the concentration of the diluted solution.
  - Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of **3-Methoxyphenol** in the solvent at the experimental temperature.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the solubility of **3-Methoxyphenol** using the shake-flask method.



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Caption: Workflow for determining the solubility of **3-Methoxyphenol**.

## Conclusion

This technical guide has summarized the available solubility information for **3-Methoxyphenol** and provided detailed experimental protocols for its determination. While qualitative data indicates its solubility profile, the lack of extensive quantitative data highlights an area for further research. The provided experimental workflows offer a robust framework for researchers and drug development professionals to generate precise and reliable solubility data, which is essential for the successful application of this versatile compound.

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